

physical and chemical characteristics of digalacturonic acid

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Compound of Interest

Compound Name: *Digalacturonic acid*

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An In-depth Technical Guide on the Core Physical and Chemical Characteristics of **Digalacturonic Acid**

Introduction

Digalacturonic acid is a disaccharide formed from two units of D-galacturonic acid. As the fundamental repeating unit of polygalacturonic acid, the backbone of pectin, it is of significant interest in the fields of food science, biochemistry, and drug development.[1][2] D-galacturonic acid is an oxidized form of D-galactose, featuring a carboxylic acid group at the C6 position.[2] [3] This guide provides a comprehensive overview of the physical and chemical characteristics of **digalacturonic acid** and its monomer, D-galacturonic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative physicochemical properties of **digalacturonic acid** and its constituent monomer, D-galacturonic acid, are summarized below. Data for the specific **digalacturonic acid** isomer, 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid, is presented.

Table 1: Physical and Chemical Properties of Digalacturonic Acid

Property	Value
IUPAC Name	4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid
Molecular Formula	C ₁₂ H ₁₈ O ₁₃ [4]
Molecular Weight	370.26 g/mol
Exact Mass	370.07474062 Da

Table 2: Physical and Chemical Properties of D-Galacturonic Acid Monomer

Property	Value
Molecular Formula	C ₆ H ₁₀ O ₇
Molecular Weight	194.14 g/mol
Melting Point	159-160°C (α-anomer, monohydrate); 166°C (β-anomer)
Solubility	Soluble in water and hot ethanol; slightly soluble in ethanol; insoluble in ether. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.
pKa	3.21 - 3.30 (Predicted)
Optical Rotation [α] _D ²⁰	α-form: +98° → +50.9° (in water) β-form: +27° → +55.6° (in water)
Appearance	White micro needles (monohydrate)

Chemical Characteristics and Reactivity

Structure

Digalacturonic acid consists of two D-galacturonic acid units linked by a glycosidic bond. The most common linkage, found in the homogalacturonan regions of pectin, is an α-(1 → 4) glycosidic bond. The individual D-galacturonic acid monomer exists in a cyclic pyranose form

and possesses both an aldehyde group (at C1) and a carboxylic acid group (at C6) in its open-chain form.

Chemical Reactivity and Degradation

Digalacturonic acid's reactivity is governed by its carboxylic acid and hydroxyl groups.

- **Mutarotation:** D-galacturonic acid exhibits a high rate of mutarotation (the interconversion of α and β anomers) in solution, which is significantly faster than that of reducing sugars like D-galactose. This is attributed to the presence of the carboxylic acid group.
- **Thermal Degradation:** Upon heating, D-galacturonic acid and its polymers are susceptible to degradation. A key degradation pathway is decarboxylation, which releases carbon dioxide and can lead to the formation of browning precursors such as α -ketoglutaraldehyde. This reactivity contributes to the high browning potential observed during the caramelization of uronic acids.
- **Non-Enzymatic Browning:** D-galacturonic acid is a highly reactive compound in non-enzymatic browning (Maillard reactions), especially in the presence of amino acids. Thermal treatment of D-galacturonic acid with L-alanine leads to rapid and intense browning, forming specific products like 2-(2-Formyl-1H-pyrrole-1-yl)propanoic acid (FPA) and 1-(1-carboxyethyl)-3-hydroxypyridin-1-ium (HPA).
- **Complexation:** The carboxyl group enables D-galacturonic acid to chelate metal cations.

Derivatives

Derivatives of D-galacturonic acid can be synthesized for various applications, including use as nonionic or anionic surfactants. These are typically prepared by modifying the carboxylic acid and hydroxyl groups through reactions like esterification and glycosylation.

Biological Activity and Signaling Pathways

D-galacturonic acid, as a purified monomer extracted from sources like *Codonopsis pilosula* polysaccharide, exhibits significant biological activities. It has been shown to promote the proliferation of beneficial gut bacteria (bifidobacteria) and may prevent the adsorption of toxins.

Recent studies suggest that D-galacturonic acid can ameliorate functional dyspepsia by improving intestinal mucosal permeability and reducing inflammation. This anti-inflammatory effect may be mediated through the downregulation of the Toll-like receptor (TLR)/NF- κ B signaling pathway. Specifically, it has been observed to decrease the expression of TLR2, TLR4, and NF- κ B in animal models.



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Caption: Putative signaling pathway of **Digalacturonic Acid**'s anti-inflammatory effect.

Experimental Protocols

Extraction and Preparation from Pectin

Digalacturonic acid is most commonly prepared by the hydrolysis of pectin, its natural polymer. Enzymatic methods are preferred over harsh acid hydrolysis to prevent the degradation of the released monomer.

Protocol: Enzymatic Hydrolysis of Pectin

- **Solubilization:** Suspend a commercially available pectic acid or polygalacturonic acid (e.g., from citrus) in water (e.g., 100 g/L) at approximately 40°C with stirring.
- **pH Adjustment:** Adjust the pH of the viscous solution to ~3.7 by adding a base such as 3 N sodium hydroxide.
- **Enzymatic Digestion:** Add a commercial pectinase enzyme preparation (e.g., 20 g for every 260 g of polygalacturonide) to the solution.
- **Incubation:** Maintain the mixture at a constant temperature of 37-38°C for an extended period (10-14 days) to allow for complete hydrolysis. To prevent microbial contamination, a layer of toluene can be applied to the surface.

- **Purification:** Following incubation, the resulting solution containing D-galacturonic acid and its oligomers can be further purified. This typically involves steps such as filtration to remove insoluble material, followed by crystallization.
- **Crystallization:** The acid can be crystallized from 95% ethanol. Drying the crystals in a vacuum desiccator over P_2O_5 yields the monohydrate form.

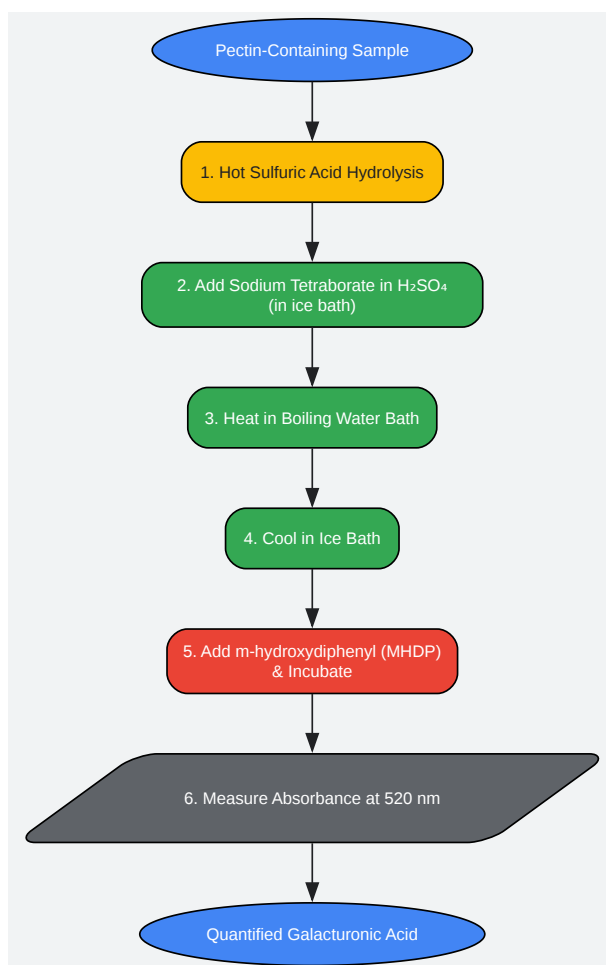
Quantification of Galacturonic Acid Content

A widely used method for quantifying uronic acids is the colorimetric assay developed by Blumenkrantz and Asboe-Hansen, which uses m-hydroxydiphenyl (MHDP) as a specific coloring reagent.

Protocol: Colorimetric Determination using MHDP

- **Sample Preparation:** If starting with a polymer like pectin, an initial acid hydrolysis step is required. Pectin-containing samples are hydrolyzed in hot sulfuric acid to release free galacturonic acid residues.
- **Standard Curve:** Prepare a series of standard solutions of known D-galacturonic acid concentrations (e.g., 0-100 $\mu\text{g/mL}$).
- **Reaction Setup:**
 - Pipette an aliquot of the hydrolyzed sample or standard solution into a glass test tube.
 - Add a solution of 0.5% sodium tetraborate in concentrated sulfuric acid. This step must be performed in an ice bath due to the exothermic reaction.
 - Heat the mixture in a boiling water bath for a precise duration (e.g., 5 minutes).
 - Cool the tubes back down in an ice bath.
- **Color Development:** Add a solution of 0.15% m-hydroxydiphenyl (MHDP) in 0.5% NaOH to each tube. Vortex immediately.
- **Incubation:** Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes) for the specific pink chromophore to develop.

- **Measurement:** Measure the absorbance of the resulting pink-colored complex at 520 nm using a spectrophotometer or microplate reader.
- **Calculation:** The galacturonic acid content of the sample is determined by comparing its absorbance to the standard curve. A blank reaction (without MHDP) should be run to subtract the background absorbance generated by neutral sugars.



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Caption: Experimental workflow for the colorimetric quantification of galacturonic acid.

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